molecular formula C18H18N2O4 B15018895 N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylphenoxy)acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B15018895
M. Wt: 326.3 g/mol
InChI Key: FRMIMVWNRBWKBH-DJKKODMXSA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole ring and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-(2,6-dimethylphenoxy)acetic acid hydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H18N2O4/c1-12-4-3-5-13(2)18(12)22-10-17(21)20-19-9-14-6-7-15-16(8-14)24-11-23-15/h3-9H,10-11H2,1-2H3,(H,20,21)/b19-9+

InChI Key

FRMIMVWNRBWKBH-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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